2-(3-Bromoisoxazol-5-yl)acetic acid

Catalog No.
S15947350
CAS No.
4992-20-5
M.F
C5H4BrNO3
M. Wt
205.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Bromoisoxazol-5-yl)acetic acid

CAS Number

4992-20-5

Product Name

2-(3-Bromoisoxazol-5-yl)acetic acid

IUPAC Name

2-(3-bromo-1,2-oxazol-5-yl)acetic acid

Molecular Formula

C5H4BrNO3

Molecular Weight

205.99 g/mol

InChI

InChI=1S/C5H4BrNO3/c6-4-1-3(10-7-4)2-5(8)9/h1H,2H2,(H,8,9)

InChI Key

RSSNLWIEJPYGFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1Br)CC(=O)O

2-(3-Bromoisoxazol-5-yl)acetic acid is an organic compound characterized by the presence of a bromoisoxazole ring and an acetic acid functional group. Its molecular formula is C6H6BrNO3C_6H_6BrNO_3, and it has a molecular weight of approximately 220.02 g/mol. The compound features a unique structure that includes a five-membered isoxazole ring substituted with a bromine atom at the 3-position, which plays a significant role in its chemical behavior and biological activity.

, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution.
  • Oxidation and Reduction: The compound can undergo oxidation, leading to the formation of various derivatives, while reduction can alter the isoxazole structure.
  • Hydrolysis: If esterified, hydrolysis can revert the compound to its acetic acid form.

These reactions are facilitated by common reagents such as sodium hydroxide and various organic solvents, with the specific products depending on the reaction conditions employed .

Research indicates that 2-(3-Bromoisoxazol-5-yl)acetic acid exhibits notable biological activities, particularly in pharmacology. It has been studied for potential therapeutic effects, including anti-inflammatory and antimicrobial properties. The compound's interactions with biological targets, such as enzymes and receptors, suggest it may influence various biochemical pathways, making it a candidate for further drug development studies .

The synthesis of 2-(3-Bromoisoxazol-5-yl)acetic acid can be achieved through several methods:

  • Bromination of Isoxazole Derivatives: This involves the bromination of precursor compounds to introduce the bromine atom into the isoxazole ring.
  • Carboxylation Reactions: The introduction of the acetic acid moiety can be accomplished via carboxylation techniques using carbon dioxide or carboxylic acids under specific conditions.
  • Coupling Reactions: Metal-catalyzed cross-coupling methods may also be employed to combine isoxazole derivatives with acetic acid derivatives .

2-(3-Bromoisoxazol-5-yl)acetic acid finds applications in several domains:

  • Pharmaceutical Research: Its potential as a therapeutic agent makes it valuable in drug discovery efforts.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound may be utilized in developing new materials with specific chemical properties .

Studies on interaction mechanisms reveal that 2-(3-Bromoisoxazol-5-yl)acetic acid can bind to various biological macromolecules. The presence of the bromine atom enhances its electrophilic character, allowing it to interact effectively with nucleophilic sites on enzymes or receptors. Such interactions are crucial for understanding its pharmacodynamics and potential therapeutic uses .

When comparing 2-(3-Bromoisoxazol-5-yl)acetic acid with similar compounds, several notable derivatives emerge:

Compound NameStructural FeaturesUnique Aspects
3-(3-Chloroisoxazol-5-yl)acetic acidChlorine substitution instead of bromineDifferent reactivity due to chlorine
3-(3-Fluoroisoxazol-5-yl)acetic acidFluorine substitutionEnhanced stability and reactivity
Isoxazole-5-carboxylic acidLacks halogen substitutionNo halogen effects; simpler reactivity
2-(3-Bromoisoxazol-4-yl)acetic acidDifferent position of bromineAltered electronic properties

The uniqueness of 2-(3-Bromoisoxazol-5-yl)acetic acid lies in its specific bromination pattern, which imparts distinct chemical and biological properties compared to these similar compounds. This structural feature significantly influences its reactivity and potential applications in medicinal chemistry .

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

204.93746 g/mol

Monoisotopic Mass

204.93746 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-15

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